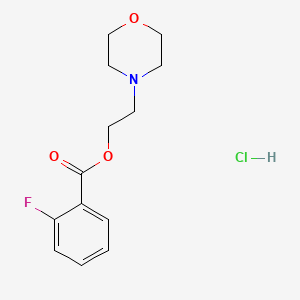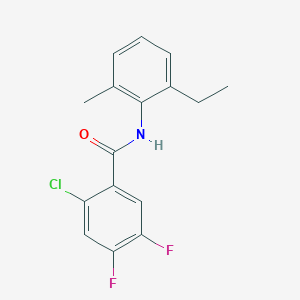![molecular formula C17H27NO7 B5019100 (3-methoxypropyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5019100.png)
(3-methoxypropyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methoxypropyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPPEE and is a derivative of the chemical compound 2-(2-(4-methylphenoxy)ethoxy)ethylamine. MPPEE has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The exact mechanism of action of MPPEE is not fully understood. However, it has been suggested that it acts by modulating the activity of various neurotransmitter systems. MPPEE has been found to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in mood regulation. It has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of these neurotransmitters.
Biochemical and Physiological Effects:
MPPEE has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. MPPEE has also been found to have anti-oxidant properties, which can protect cells from oxidative stress. In addition, MPPEE has been found to inhibit the growth of tumor cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MPPEE has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. MPPEE is also stable under various conditions and has a long shelf life. However, one limitation of MPPEE is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MPPEE. One area of research is to further investigate its potential therapeutic applications, including its use as an anti-depressant, anti-anxiety, and anti-addictive agent. Another area of research is to investigate its mechanism of action and how it modulates neurotransmitter systems. Additionally, research could be done to investigate the potential side effects of MPPEE and its safety for human use.
Synthesemethoden
MPPEE can be synthesized using various methods, including the reaction of 2-(2-(4-methylphenoxy)ethoxy)ethylamine with 3-methoxypropyl chloride in the presence of a base. The resulting compound can then be converted to its oxalate salt form using oxalic acid. Other methods of synthesis involve the use of different reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
MPPEE has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. MPPEE has also been studied for its potential use as an anti-depressant, anti-anxiety, and anti-addictive agent. It has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-14-4-6-15(7-5-14)19-13-12-18-11-9-16-8-3-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTIGWPIXGIDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B5019018.png)
![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5019051.png)

![ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride](/img/structure/B5019063.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5019064.png)
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B5019070.png)
![N-{1-[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5019086.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B5019090.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5019093.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5019094.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B5019118.png)